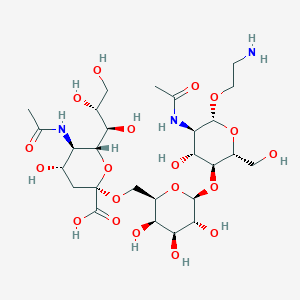
4-Chloro-6-(4-methyl-1H-pyrazol-1-YL)pyrimidine
Übersicht
Beschreibung
4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine is a compound with the CAS Number: 114833-95-3. It has a molecular weight of 180.6 and its IUPAC name is 4-chloro-6-(1H-pyrazol-1-yl)pyrimidine .
Synthesis Analysis
A novel 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine was prepared by a rational and short two-step synthesis from commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate via 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one .Molecular Structure Analysis
The molecular structure of 4-Chloro-6-(4-methyl-1H-pyrazol-1-YL)pyrimidine is represented by the molecular formula C8H7ClN4 .Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Pyrazolo[3,4-d]pyrimidines, such as 4-Chloro-6-(4-methyl-1H-pyrazol-1-YL)pyrimidine, are present in naturally occurring nucleosides like Formycin A and B, which have shown significant antitumor activity . These compounds can be used to synthesize analogs that may inhibit the growth of cancer cells.
Pharmacological Properties
The pyrazolo[3,4-d]pyrimidine scaffold is known for its potential pharmacological properties. It serves as an intermediate for synthesizing substances with various biological activities, including antiviral, analgesic, and treatment of hyperuricemia .
Antibacterial and Antiproliferative Activity
Functionally substituted pyrazolo[3,4-d]pyrimidines have demonstrated good antibacterial and antiproliferative activity. This makes them valuable for the development of new antibiotics and agents for controlling cell growth .
Anti-inflammatory and Analgesic Applications
Compounds with the pyrazolo[3,4-d]pyrimidine structure have been found to exhibit anti-inflammatory and analgesic activities. They can be used in the synthesis of new drugs aimed at treating inflammatory diseases and pain management .
Antifungal and Antiviral Research
The pyrazolo[3,4-d]pyrimidine derivatives are also explored for their antifungal and antiviral properties. They can lead to the development of new treatments for fungal infections and viral diseases .
Herbicidal Properties
Some pyrazolo[3,4-d]pyrimidine compounds have shown herbicidal properties, indicating their potential use in agricultural research to develop new herbicides .
Nucleophilic Substitution Reactions
The chloro and methyl groups in 4-Chloro-6-(4-methyl-1H-pyrazol-1-YL)pyrimidine make it a suitable candidate for nucleophilic substitution reactions, which are fundamental in creating a variety of functionally diverse molecules for further biological testing .
X-ray Crystallography
The well-defined structure of pyrazolo[3,4-d]pyrimidines allows for their use in X-ray crystallography studies to determine the three-dimensional structures of biological molecules, which is crucial for drug design .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-chloro-6-(4-methylpyrazol-1-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c1-6-3-12-13(4-6)8-2-7(9)10-5-11-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMSZLROESHSQPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70651068 | |
| Record name | 4-Chloro-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70651068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(4-methyl-1H-pyrazol-1-YL)pyrimidine | |
CAS RN |
1015845-71-2 | |
| Record name | 4-Chloro-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1015845-71-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70651068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-(5-Fluoropyridin-3-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416116.png)
![4-(2-Bromo-4-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416117.png)
![N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine](/img/structure/B1416118.png)





![5-Chloro-6-[4-(ethoxycarbonyl)piperidino]nicotinic acid](/img/structure/B1416130.png)
